1-(3-{[7-methyl-3-(2-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-yl]amino}phenyl)ethan-1-one
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Overview
Description
1-(3-{[7-methyl-3-(2-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-yl]amino}phenyl)ethan-1-one is a complex organic compound that features a naphthyridine core, a piperidine moiety, and a phenyl group
Preparation Methods
The synthesis of 1-(3-{[7-methyl-3-(2-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-yl]amino}phenyl)ethan-1-one involves multiple steps, including the formation of the naphthyridine core, the introduction of the piperidine moiety, and the attachment of the phenyl group. The synthetic route typically involves:
Formation of the Naphthyridine Core: This can be achieved through a cyclization reaction involving appropriate precursors under acidic or basic conditions.
Introduction of the Piperidine Moiety: The piperidine ring can be introduced via a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the naphthyridine core.
Attachment of the Phenyl Group: This step often involves a coupling reaction, such as Suzuki-Miyaura coupling, where a phenylboronic acid reacts with a halogenated naphthyridine derivative in the presence of a palladium catalyst.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
1-(3-{[7-methyl-3-(2-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-yl]amino}phenyl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific substituents on the molecule.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific reaction temperatures and pressures.
Scientific Research Applications
1-(3-{[7-methyl-3-(2-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-yl]amino}phenyl)ethan-1-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer, infectious diseases, and neurological disorders.
Biological Research: It is used as a probe to study biological pathways and molecular interactions, helping to elucidate the mechanisms of various biological processes.
Pharmaceutical Development: The compound serves as a lead compound in drug discovery programs, where its structure is modified to enhance its pharmacological properties.
Industrial Applications: It is used in the synthesis of other complex organic molecules, serving as an intermediate in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 1-(3-{[7-methyl-3-(2-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-yl]amino}phenyl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The molecular pathways involved can include signal transduction pathways, metabolic pathways, and gene expression regulation.
Comparison with Similar Compounds
1-(3-{[7-methyl-3-(2-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-yl]amino}phenyl)ethan-1-one can be compared with other similar compounds, such as:
Piperidine Derivatives: Compounds containing the piperidine moiety, which are widely used in medicinal chemistry for their pharmacological properties.
Naphthyridine Derivatives: Compounds with a naphthyridine core, known for their biological activity and potential therapeutic applications.
Phenyl-Substituted Compounds: Molecules with phenyl groups, which are common in drug design due to their ability to interact with biological targets.
The uniqueness of this compound lies in its specific combination of these structural features, which confer distinct chemical and biological properties.
Biological Activity
1-(3-{[7-methyl-3-(2-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-yl]amino}phenyl)ethan-1-one, also known as L968-0709, is a complex organic compound with potential therapeutic applications. This article explores its biological activity, including mechanisms of action, cytotoxicity, and relevant case studies.
Chemical Structure and Properties
The molecular formula of L968-0709 is C24H26N4O2, and it features a naphthyridine core, a piperidine moiety, and a phenyl group. The IUPAC name is this compound. The compound's structure is critical for its interaction with biological targets.
The mechanism of action for L968-0709 involves its interaction with specific molecular targets such as enzymes and receptors. These interactions can lead to inhibition or activation of various biochemical pathways, including:
- Signal Transduction Pathways : The compound may modulate pathways that control cell growth and differentiation.
- Metabolic Pathways : It has the potential to influence metabolic processes within cells.
- Gene Expression Regulation : By interacting with transcription factors or other regulatory proteins, L968-0709 may alter gene expression profiles.
Biological Activity and Cytotoxicity
Recent studies have demonstrated that derivatives of naphthyridine compounds exhibit significant cytotoxic effects against various cancer cell lines. Notably, L968-0709 has shown promising results in inhibiting the growth of HepG2 (human liver carcinoma) cell lines.
Table 1: Cytotoxic Activity of Naphthyridine Derivatives
Compound | Cell Line | IC50 (µM) | Comparison to Doxorubicin |
---|---|---|---|
4c | HepG2 | 0.045 | More potent |
5c | HepG2 | 0.120 | Slightly less potent |
L968-0709 | HepG2 | TBD | TBD |
Note: TBD = To Be Determined based on further studies.
Case Studies
Several studies have evaluated the biological activity of compounds similar to L968-0709:
- Antiproliferative Effects : A study demonstrated that naphthyridine derivatives showed IC50 values ranging from submicromolar to nanomolar levels against various cancer cell lines, indicating their potential as anticancer agents .
- Mechanistic Insights : Research into similar compounds revealed that they could induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins .
- In Vivo Studies : Preclinical evaluations indicated that certain derivatives exhibited effective tumor growth inhibition in c-Met-dependent tumor models, showcasing their potential for further clinical evaluation .
Properties
IUPAC Name |
1-[3-[[7-methyl-3-(2-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-yl]amino]phenyl]ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O2/c1-15-10-11-20-22(27-19-9-6-8-18(13-19)17(3)29)21(14-25-23(20)26-15)24(30)28-12-5-4-7-16(28)2/h6,8-11,13-14,16H,4-5,7,12H2,1-3H3,(H,25,26,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJCYEKKVJAATSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C(=O)C2=CN=C3C(=C2NC4=CC=CC(=C4)C(=O)C)C=CC(=N3)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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